N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a sulfamoyl phenyl acetamide structure
Mechanism of Action
Target of Action
Similar compounds with furan and sulfamoyl groups have been known to interact with various enzymes and receptors in the body .
Mode of Action
It can be inferred that the compound interacts with its targets through the sulfamoyl group, which is a common moiety in many pharmacologically active compounds .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl methoxyethylamine, which is then reacted with 4-aminophenylsulfonamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce the corresponding amine .
Scientific Research Applications
N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Pharmacology: Research is ongoing to understand its mechanism of action and potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-[2-(Furan-2-yl)ethyl]acetamide: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness
N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide stands out due to its unique combination of a furan ring, methoxyethyl group, and sulfamoyl phenyl acetamide structure. This combination imparts specific chemical and biological properties that make it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(18)17-12-5-7-13(8-6-12)23(19,20)16-10-15(21-2)14-4-3-9-22-14/h3-9,15-16H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYPWBUWXJWUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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